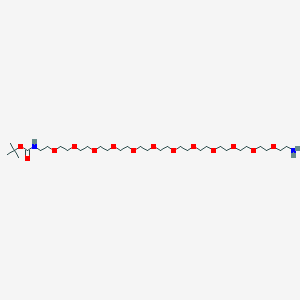![molecular formula C12H12N2O6 B6299514 [3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate CAS No. 2227989-67-3](/img/structure/B6299514.png)
[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is a heteroaromatic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with carboxylic acid groups at the 6 and 6’ positions. This compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions. The dihydrate form indicates that it crystallizes with two molecules of water.
作用機序
Target of Action
Bipyridine derivatives are known to act as ligands for metal ions , suggesting that they may interact with metal-containing proteins or enzymes in biological systems .
Mode of Action
It’s known that bipyridine derivatives can form complexes with metal ions . This interaction could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its potential to interact with metal ions, it could influence pathways involving metal-dependent enzymes or proteins .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
It’s known that bipyridine derivatives can form complexes with metal ions , which could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate with its targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which yields 3,3’-bipyridine . The carboxylation of the bipyridine can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalytic systems, such as those involving palladium or nickel, is common . These methods are optimized to achieve high yields and purity, essential for industrial applications.
化学反応の分析
Types of Reactions
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives.
科学的研究の応用
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of various materials and as a catalyst in industrial processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.
4,4’-Bipyridine: A bipyridine derivative with nitrogen atoms at the 4 and 4’ positions.
2,2’-Bipyridine-3,3’-dicarboxylic acid: Similar to [3,3’-Bipyridine]-6,6’-dicarboxylic acid but with carboxylic acid groups at the 3 and 3’ positions.
Uniqueness
[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in both research and industrial applications .
特性
IUPAC Name |
5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.2H2O/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8;;/h1-6H,(H,15,16)(H,17,18);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOKYRWRVVEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
